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molecular formula C6H12N2O B8558551 piperidin-4-one O-methyl oxime

piperidin-4-one O-methyl oxime

Cat. No. B8558551
M. Wt: 128.17 g/mol
InChI Key: GRXVKHFAPSGQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
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Quantity
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Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[C:14](=[O:15])([O-:16])[O-:17].[CH3:11][O:12][NH2:13].[CH3:22][CH2:23][OH:24].[ClH:10].[ClH:20].[ClH:2].[K+:18].[K+:19].[NH:3]1[CH2:4][CH2:5][C:6](=[O:9])[CH2:7][CH2:8]1.[OH2:1].[OH2:21]>>[ClH:2].[NH:3]1[CH2:4][CH2:5][C:6](=[N:13][O:12][CH3:11])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
O=C([O-])[O-]
Name
Quantity
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Type
reactant
Smiles
CON
Name
Quantity
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Type
reactant
Smiles
CCO
Name
Quantity
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Type
reactant
Smiles
Cl
Name
Quantity
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Type
reactant
Smiles
Cl
Name
Quantity
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Type
reactant
Smiles
Cl
Name
Quantity
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Type
reactant
Smiles
[K+]
Name
Quantity
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Type
reactant
Smiles
[K+]
Name
Quantity
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Type
reactant
Smiles
O=C1CCNCC1
Name
Quantity
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Type
reactant
Smiles
O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CON=C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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